molecular formula C12H14O4 B123871 (S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid CAS No. 143225-26-7

(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid

Cat. No.: B123871
CAS No.: 143225-26-7
M. Wt: 222.24 g/mol
InChI Key: VCTNZSZUTRPODK-VIFPVBQESA-N
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Description

. This compound is a derivative of succinic acid and is characterized by the presence of a methyl ester group and a phenylmethyl group attached to the butanedioic acid backbone.

Preparation Methods

The synthesis of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) can be achieved through various synthetic routes. One common method involves the esterification of succinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of drug molecules and prodrugs.

    Industry: It is utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. The succinic acid produced can enter the tricarboxylic acid (TCA) cycle, playing a role in cellular respiration and energy production .

Comparison with Similar Compounds

(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid can be compared with other similar compounds such as:

    Succinic acid: A dicarboxylic acid with similar structural features but lacking the ester and phenylmethyl groups.

    Methyl succinate: An ester of succinic acid with a simpler structure, lacking the phenylmethyl group.

    Ethyl phenylmethyl succinate: A similar ester with an ethyl group instead of a methyl group . The uniqueness of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) lies in its specific ester and phenylmethyl substitutions, which confer distinct chemical and physical properties.

Properties

CAS No.

143225-26-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m0/s1

InChI Key

VCTNZSZUTRPODK-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O

SMILES

CC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Synonyms

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)- (9CI)

Origin of Product

United States

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